molecular formula C14H21BO3 B1301983 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269410-25-5

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1301983
M. Wt: 248.13 g/mol
InChI Key: TYCKOBOJYNRIBO-UHFFFAOYSA-N
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Description

This compound, also known as phenylboronic acid pinacol ester, is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The molecular formula is C14H21BO3 .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, it is known that borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst forms pinacol benzyl boronate .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 248.13 . The compound is insoluble in water but soluble in methanol . Its melting point ranges from 106.0 to 110.0°C .

Scientific Research Applications

Synthesis and Structural Studies

Research has shown that derivatives of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are synthesized and characterized for their structural properties. Wu et al. (2021) synthesized and analyzed the crystal structure and vibrational properties of similar compounds using spectroscopy and X-ray diffraction. Their study provided insights into the molecular structure, conformation, and vibrational absorption bands of these compounds (Wu et al., 2021). Similarly, Huang et al. (2021) confirmed the structure of related compounds through spectroscopic methods and X-ray diffraction, further investigating their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Fluorescence and Optical Properties

The compound and its derivatives have applications in fluorescence studies. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds similar to 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, for detecting hydrogen peroxide. These probes displayed various fluorescence responses, demonstrating their potential in analytical chemistry (Lampard et al., 2018).

Polymerization and Material Science

Compounds like 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol play a role in polymerization processes. For instance, Fischer et al. (2013) used related boron-containing compounds in Suzuki-Miyaura chain growth polymerization, leading to the production of heterodisubstituted polyfluorenes. These polyfluorenes were found to be crucial for bright and enduring fluorescence in nanoparticles (Fischer et al., 2013).

Medicinal Chemistry and Biological Applications

In the field of medicinal chemistry, Morrison et al. (2010) explored the synthesis of boronated phosphonium salts containing derivatives of the compound for potential use in biological systems. These salts showed varying degrees of cytotoxicity and boron uptake in human and canine cells, indicating their relevance in medicinal research (Morrison et al., 2010).

Safety And Hazards

The compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Future Directions

The compound is commonly used in the preparation of pharmaceuticals and chemical intermediates , suggesting potential future applications in these areas.

properties

IUPAC Name

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKOBOJYNRIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370419
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

269410-25-5
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Zernickel, W Du, SA Ghorpade… - The Journal of …, 2018 - ACS Publications
A mild aqueous protocol for palladium catalyzed Miyaura borylation of aryl iodides, aryl bromides and aryl chlorides with tetrahydroxydiboron (BBA) as a borylating agent is developed. …
Number of citations: 14 pubs.acs.org
SA Kazi, EM Campi, MTW Hearn - Tetrahedron, 2018 - Elsevier
A synthetic procedure has been developed to enable the sequential regio-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with a variety of arylboronic acids. …
Number of citations: 15 www.sciencedirect.com
A Zernickel - 2014 - repository.kaust.edu.sa
With a few exceptions, all organisms are restricted to the 20 canonical amino acids for ribosomal protein biosynthesis. Addition of new amino acids to the genetic code can introduce …
Number of citations: 2 repository.kaust.edu.sa

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